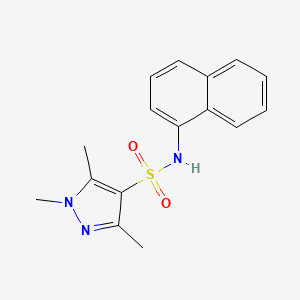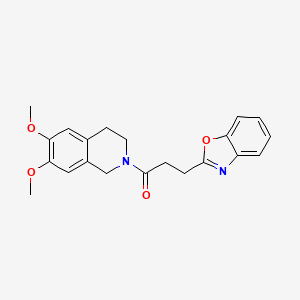![molecular formula C19H20N2O2 B7682810 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one, also known as MMPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPI belongs to the class of imidazolidinone derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
科学的研究の応用
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-tumor effects by inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important for the growth and spread of tumors.
作用機序
The mechanism of action of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one involves the inhibition of specific enzymes such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a critical role in various biological processes such as tissue remodeling, wound healing, and angiogenesis. This compound has been shown to selectively inhibit the activity of MMP-2, MMP-9, and MMP-14, which are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth and invasion of cancer cells by targeting MMPs. In addition, this compound has been shown to inhibit angiogenesis, which is important for the growth and spread of tumors.
実験室実験の利点と制限
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. This compound has also been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. For example, this compound may exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one. One area of research is the development of this compound analogs with improved potency and selectivity for specific MMPs. Another area of research is the investigation of the synergistic effects of this compound with other anti-cancer drugs. In addition, the potential use of this compound as a therapeutic agent for various inflammatory diseases and cancer is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological activities of this compound is an important area of research that will enhance our understanding of the role of MMPs in various biological processes.
合成法
The synthesis of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one involves the reaction of 2-phenyl-1,2,3,4-tetrahydroimidazo[4,5-b]pyridin-6-one with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 3-methylbenzoyl chloride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
特性
IUPAC Name |
3-methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-6-8-15(11-14)12-17(22)21-13-18(23)20(2)19(21)16-9-4-3-5-10-16/h3-11,19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXILNBRGPVQDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(=O)N(C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)


![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)

![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)

